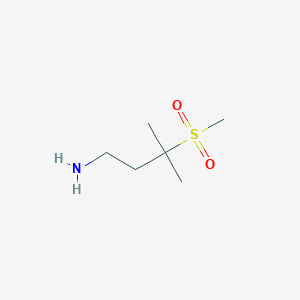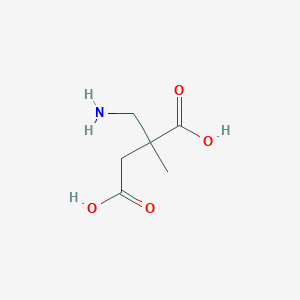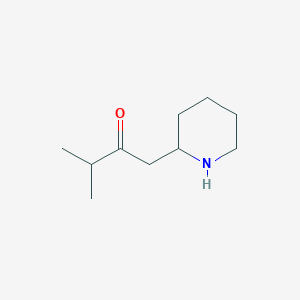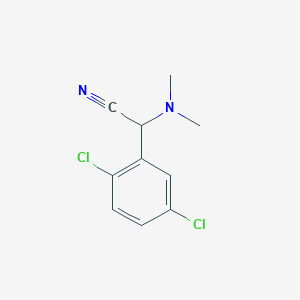![molecular formula C8H19NO B13289457 1-[(Butan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13289457.png)
1-[(Butan-2-yl)amino]-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Butan-2-yl)amino]-2-methylpropan-2-ol is an organic compound with the molecular formula C7H17NO. It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Butan-2-yl)amino]-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of 2-methylpropan-2-ol with butan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Butan-2-yl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Alkyl halides.
Scientific Research Applications
1-[(Butan-2-yl)amino]-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(Butan-2-yl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
1-[(Butan-2-yl)amino]-2-methylpropan-2-ol can be compared with other similar compounds, such as:
1-amino-2-methylpropan-2-ol: Similar structure but lacks the butan-2-yl group, leading to different reactivity and applications.
1-amino-3-methoxypropan-2-ol: Contains a methoxy group instead of a butan-2-yl group, resulting in different chemical properties.
1-amino-4,4,4-trifluoro-butan-2-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and makes it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-(butan-2-ylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-5-7(2)9-6-8(3,4)10/h7,9-10H,5-6H2,1-4H3 |
InChI Key |
ONMVFBLUBNPLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13289397.png)
amine](/img/structure/B13289404.png)

![([(2-Bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13289427.png)
![N-[3-(Methylsulfanyl)phenyl]thian-3-amine](/img/structure/B13289431.png)

![2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13289449.png)
![6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,2'-[1,3]dioxolane]-9-one](/img/structure/B13289462.png)

![2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide](/img/structure/B13289465.png)

